molecular formula C20H22FN5O3S B2900866 Ethyl 2-((3-(2-(4-fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate CAS No. 897613-14-8

Ethyl 2-((3-(2-(4-fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate

Cat. No.: B2900866
CAS No.: 897613-14-8
M. Wt: 431.49
InChI Key: NLOBSHSWZHAWKV-UHFFFAOYSA-N
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Description

Ethyl 2-((3-(2-(4-fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a complex organic compound that belongs to the class of triazolopyridazine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((3-(2-(4-fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate typically involves multiple steps:

    Formation of the Triazolopyridazine Core: The initial step involves the construction of the triazolopyridazine core through a cyclization reaction. This is achieved by reacting appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the Fluorobenzamido Group: The next step involves the introduction of the 4-fluorobenzamido group through an amide coupling reaction. This is typically carried out using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with an appropriate thiol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 2-((3-(2-(4-fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((3-(2-(4-fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-((3-(2-(4-fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is unique due to its specific structural features that allow it to act as a dual inhibitor of c-Met and Pim-1 kinases. This dual inhibition is not commonly observed in similar compounds, making it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

ethyl 2-[[3-[2-[(4-fluorobenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O3S/c1-3-15(20(28)29-4-2)30-18-10-9-16-23-24-17(26(16)25-18)11-12-22-19(27)13-5-7-14(21)8-6-13/h5-10,15H,3-4,11-12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOBSHSWZHAWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NN2C(=NN=C2CCNC(=O)C3=CC=C(C=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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